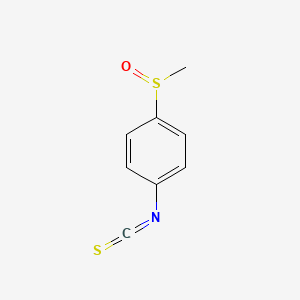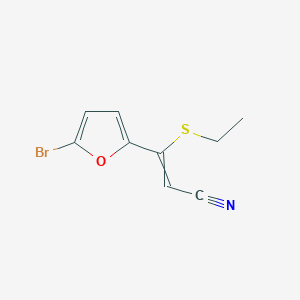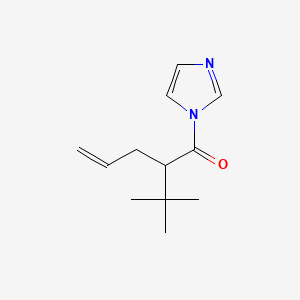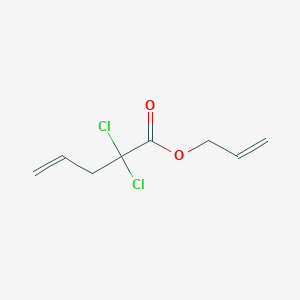
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate is an organic compound characterized by its unique structure, which includes a benzamido group, a hydroxy group, and two acetate groups attached to a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate typically involves multi-step organic reactions. One common synthetic route starts with the cyclohexene ring, which undergoes functionalization to introduce the hydroxy and benzamido groups. The final step involves acetylation to form the diacetate.
Functionalization of Cyclohexene: The cyclohexene ring is first subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxy group at the desired position.
Introduction of Benzamido Group: The hydroxy-functionalized cyclohexene is then reacted with benzoyl chloride (C6H5COCl) in the presence of a base such as pyridine to form the benzamido group.
Acetylation: The final step involves acetylation using acetic anhydride (C4H6O3) in the presence of a catalyst like pyridine to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or PCC (pyridinium chlorochromate).
Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of methoxy derivatives.
科学研究应用
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate depends on its interaction with molecular targets. The benzamido group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxy and acetate groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate: Unique due to the presence of both benzamido and hydroxy groups on the cyclohexene ring.
3-Benzamido-6-hydroxycyclohexane-1,2-diyl diacetate: Lacks the double bond in the cyclohexene ring, which can affect its reactivity and biological activity.
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl monoacetate: Contains only one acetate group, which can influence its solubility and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a double bond in the cyclohexene ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
110099-31-5 |
|---|---|
分子式 |
C17H19NO6 |
分子量 |
333.3 g/mol |
IUPAC 名称 |
(6-acetyloxy-2-benzamido-5-hydroxycyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C17H19NO6/c1-10(19)23-15-13(8-9-14(21)16(15)24-11(2)20)18-17(22)12-6-4-3-5-7-12/h3-9,13-16,21H,1-2H3,(H,18,22) |
InChI 键 |
VILSNSJPMCIIFD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(C=CC(C1OC(=O)C)O)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
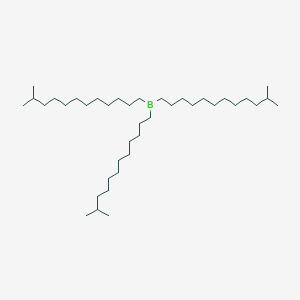

![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
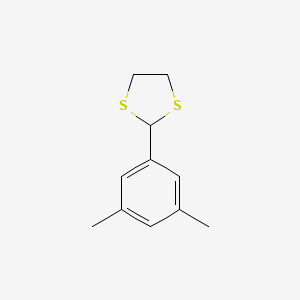
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)

![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
